molecular formula C18H11ClF3N3O3 B12412949 c-ABL-IN-4

c-ABL-IN-4

Cat. No.: B12412949
M. Wt: 409.7 g/mol
InChI Key: FOOZIJPEYWOMDY-UHFFFAOYSA-N
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Description

c-ABL-IN-4 is a potent inhibitor of the non-receptor tyrosine kinase c-Abl. This kinase is involved in various cellular processes, including cell differentiation, division, adhesion, and stress response. The inhibition of c-Abl has been explored for therapeutic applications, particularly in neurodegenerative diseases like Parkinson’s disease and certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of c-ABL-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to ensure consistency and scalability. Process optimization is crucial to maintain high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: c-ABL-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

    Chemistry: Used as a tool compound to study the inhibition of c-Abl kinase activity.

    Biology: Investigated for its role in modulating cellular processes and signaling pathways.

    Medicine: Explored as a therapeutic agent for neurodegenerative diseases like Parkinson’s disease and certain cancers.

Mechanism of Action

c-ABL-IN-4 exerts its effects by binding to the active site of the c-Abl kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream substrates, which in turn affects various cellular processes such as cell cycle regulation, apoptosis, and DNA repair. The molecular targets and pathways involved include the interaction with p53 and p73, which are critical for cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Uniqueness of c-ABL-IN-4: this compound is unique due to its specific binding affinity and inhibitory potency against c-Abl. Unlike other inhibitors, this compound has shown promising results in preclinical studies for neurodegenerative diseases, highlighting its potential as a therapeutic agent beyond cancer treatment .

Properties

Molecular Formula

C18H11ClF3N3O3

Molecular Weight

409.7 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-1-(5-fluoropyridin-3-yl)-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C18H11ClF3N3O3/c19-18(21,22)28-15-4-2-13(3-5-15)24-17(27)11-1-6-16(26)25(10-11)14-7-12(20)8-23-9-14/h1-10H,(H,24,27)

InChI Key

FOOZIJPEYWOMDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN(C(=O)C=C2)C3=CC(=CN=C3)F)OC(F)(F)Cl

Origin of Product

United States

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